

A Comprehensive Technical Guide to the Solubility of 2-Propoxyethylamine in Organic Solvents

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Compound of Interest

Compound Name: 2-Propoxyethylamine

Cat. No.: B1360188

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Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of **2-propoxyethylamine** (CAS No. 42185-03-5), a versatile bifunctional molecule incorporating both an amine and an ether moiety.^{[1][2]} Addressed to researchers, scientists, and professionals in drug development and chemical synthesis, this document elucidates the theoretical principles governing its solubility, presents a predicted solubility profile in a range of common organic solvents, and offers a detailed, field-proven experimental protocol for accurate solubility determination. The guide emphasizes the causal relationships between molecular structure, solvent properties, and solubility, aiming to equip the reader with both theoretical understanding and practical methodologies.

Introduction: The Molecular Architecture and Physicochemical Landscape of 2-Propoxyethylamine

2-Propoxyethylamine, with the molecular formula $C_5H_{13}NO$, is a colorless to pale yellow liquid that possesses a unique combination of functional groups: a primary amine ($-NH_2$) and an ether ($-O-$).^{[1][2]} This dual functionality imparts a specific set of physicochemical properties that dictate its behavior in various chemical environments. The presence of the amine group

allows for hydrogen bonding, contributing to its miscibility with protic solvents, while the propoxy group introduces a degree of hydrophobicity.^[1]

Understanding the solubility of **2-propoxyethylamine** is paramount for its effective application in various fields, including pharmaceutical synthesis, agrochemical formulation, and as an intermediate in diverse chemical reactions.^[1] The choice of solvent is critical for reaction kinetics, purification processes, and formulation stability. This guide aims to provide a comprehensive understanding of its solubility to aid in solvent selection and experimental design.

Table 1: Physicochemical Properties of **2-Propoxyethylamine**

Property	Value	Source
CAS Number	42185-03-5	^[1]
Molecular Formula	C5H13NO	^[1]
Molecular Weight	103.16 g/mol	^[3]
Appearance	Colorless to almost colorless clear liquid	^[2]
Boiling Point	125-126 °C @ 750 Torr	^[3]
Density	0.85 g/cm ³	^[3]
Flash Point	31 °C	^[3]

Theoretical Underpinnings of Solubility: A Mechanistic Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For **2-propoxyethylamine**, its solubility in organic solvents is a nuanced interplay of its structural features:

- **Hydrogen Bonding:** The primary amine group is a hydrogen bond donor and acceptor, allowing for strong interactions with protic solvents like alcohols. The ether oxygen can also

act as a hydrogen bond acceptor.[1]

- **Dipole-Dipole Interactions:** The molecule possesses a permanent dipole moment due to the electronegativity difference between nitrogen, oxygen, and carbon atoms. This facilitates solubility in polar aprotic solvents.
- **Van der Waals Forces:** The propyl and ethyl groups contribute to London dispersion forces, which are the primary mode of interaction with non-polar solvents.

The balance of these forces determines the extent to which **2-propoxyethylamine** will be soluble in a given organic solvent. Generally, aliphatic amines exhibit significant solubility in polar organic solvents.[4][5]

Predicted Solubility Profile of 2-Propoxyethylamine in Common Organic Solvents

While exhaustive quantitative solubility data for **2-propoxyethylamine** is not readily available in the public domain, a qualitative and semi-quantitative solubility profile can be predicted based on its chemical structure and established principles of amine solubility. The following table summarizes the expected solubility behavior. It is imperative for researchers to experimentally verify these predictions for their specific applications.

Table 2: Predicted Solubility of **2-Propoxyethylamine** in Various Organic Solvents

Solvent Class	Example Solvent	Predicted Solubility	Rationale for Prediction
Alcohols	Methanol, Ethanol	Miscible	Strong hydrogen bonding between the amine and hydroxyl groups.
Ethers	Diethyl ether, Tetrahydrofuran (THF)	Soluble to Miscible	"Like dissolves like" principle; both are ethers and can engage in dipole-dipole interactions.
Ketones	Acetone, Methyl Ethyl Ketone (MEK)	Soluble	Polar aprotic nature of ketones allows for favorable dipole-dipole interactions.
Halogenated Solvents	Dichloromethane (DCM)	Soluble	DCM's polarity is sufficient to dissolve the amine through dipole-dipole interactions.
Aromatic Hydrocarbons	Toluene, Benzene	Moderately Soluble	The non-polar aromatic ring has limited affinity for the polar amine and ether groups.
Aliphatic Hydrocarbons	Hexane, Heptane	Sparingly Soluble to Insoluble	The non-polar nature of alkanes makes them poor solvents for the relatively polar 2-propoxyethylamine.

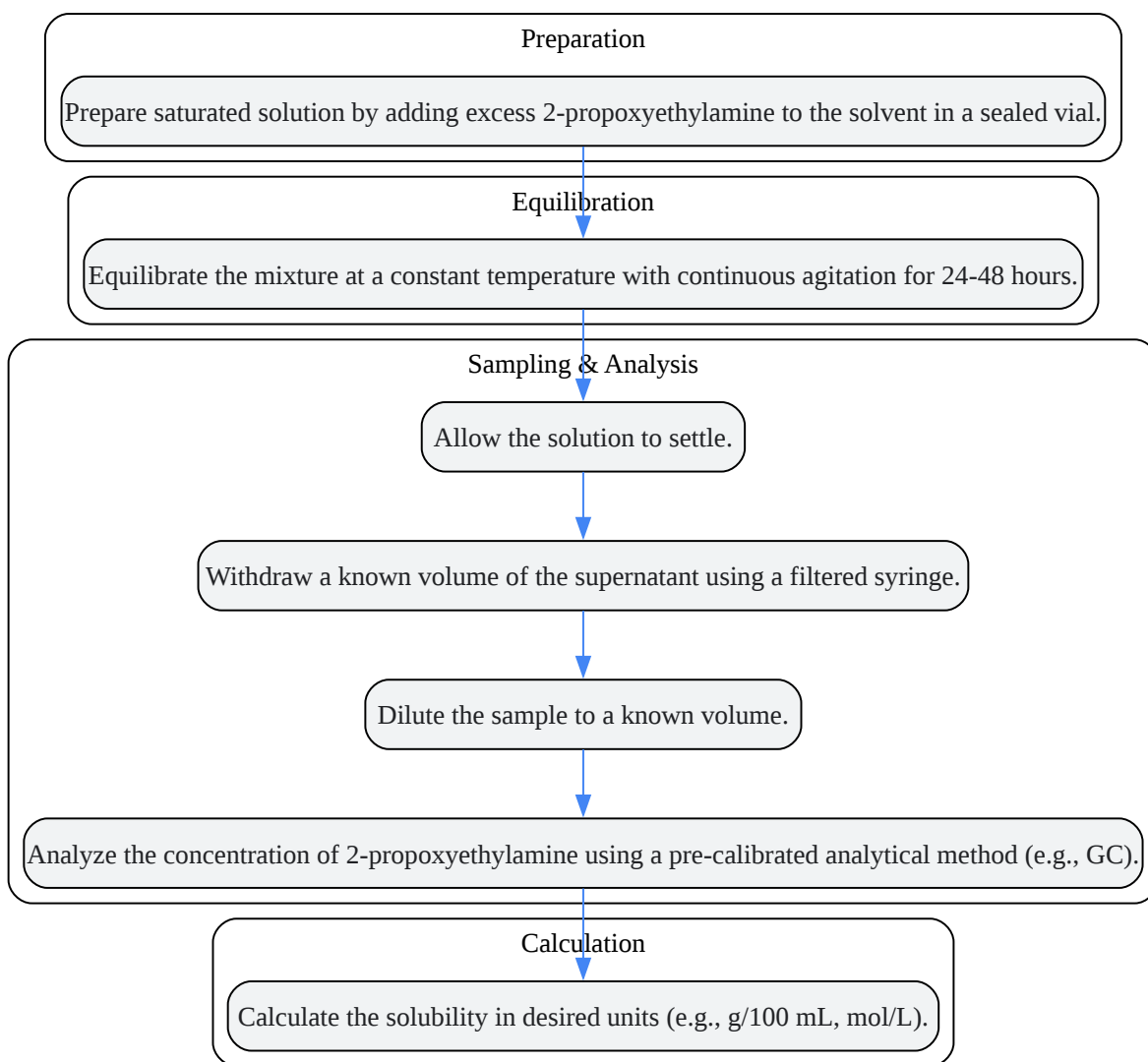
Experimental Protocol for the Determination of Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of **2-propoxyethylamine** in an organic solvent at a given temperature.

Materials and Equipment

- **2-Propoxyethylamine** (purity >97%)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.1 mg)
- Temperature-controlled shaker or water bath
- Calibrated thermometer
- Glass vials with screw caps
- Syringes and syringe filters (0.45 μm)
- Volumetric flasks and pipettes
- Gas chromatograph (GC) or other suitable analytical instrument

Workflow for Solubility Determination



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